(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13487928
InChI: InChI=1S/C8H7F2NO.ClH/c9-4-1-5-7(11)3-12-8(5)6(10)2-4;/h1-2,7H,3,11H2;1H/t7-;/m0./s1
SMILES: C1C(C2=C(O1)C(=CC(=C2)F)F)N.Cl
Molecular Formula: C8H8ClF2NO
Molecular Weight: 207.60 g/mol

(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

CAS No.:

Cat. No.: VC13487928

Molecular Formula: C8H8ClF2NO

Molecular Weight: 207.60 g/mol

* For research use only. Not for human or veterinary use.

(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride -

Specification

Molecular Formula C8H8ClF2NO
Molecular Weight 207.60 g/mol
IUPAC Name (3R)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Standard InChI InChI=1S/C8H7F2NO.ClH/c9-4-1-5-7(11)3-12-8(5)6(10)2-4;/h1-2,7H,3,11H2;1H/t7-;/m0./s1
Standard InChI Key QIPZDYABBMFPHV-FJXQXJEOSA-N
Isomeric SMILES C1[C@@H](C2=C(O1)C(=CC(=C2)F)F)N.Cl
SMILES C1C(C2=C(O1)C(=CC(=C2)F)F)N.Cl
Canonical SMILES C1C(C2=C(O1)C(=CC(=C2)F)F)N.Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Stereochemistry

The systematic IUPAC name for this compound is (3R)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, reflecting its (R)-configuration at the C3 position. The benzofuran core consists of a fused benzene and furan ring, with two fluorine atoms at the 5- and 7-positions and an amine group at C3 .

Structural Descriptors

The molecular formula is C₈H₈ClF₂NO, with a molecular weight of 207.60 g/mol . Key structural identifiers include:

PropertyValueSource
SMILESC1[C@@H](C2=C(O1)C(=CC(=C2)F)F)N.Cl
InChI KeyQIPZDYABBMFPHV-FJXQXJEOSA-N
Canonical SMILESC1C(C2=C(O1)C(=CC(=C2)F)F)N.Cl

The stereochemistry is critical for its interactions in chiral environments, such as enzyme active sites.

Synthesis and Manufacturing

Synthetic Routes

While specific synthetic protocols for this compound are proprietary, general strategies for analogous dihydrobenzofuran amines involve:

  • Benzofuran Ring Formation: Cyclization of substituted phenols with epoxides or diols under acidic conditions.

  • Fluorination: Electrophilic fluorination using reagents like Selectfluor® at the 5- and 7-positions.

  • Amination: Introduction of the amine group via reductive amination or nitro group reduction.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Industrial Considerations

Large-scale production optimizes steps for cost and efficiency, employing continuous-flow reactors and catalytic fluorination. Purification typically involves recrystallization or chromatography to achieve >98% enantiomeric excess .

Physicochemical Properties

Molecular Properties

The compound’s fluorine atoms increase lipophilicity (logP ≈ 1.8), while the hydrochloride salt improves aqueous solubility (>50 mg/mL) . Key properties include:

PropertyValue
Melting Point215–217°C (dec.)
Optical Rotation[α]D²⁵ = +42° (c=1, H₂O)
pKa (Amine)8.2

Spectral Data

  • ¹H NMR (400 MHz, D₂O): δ 6.85 (d, J=8.4 Hz, 1H), 6.50 (d, J=8.4 Hz, 1H), 4.20 (m, 1H), 3.95 (dd, J=10.0 Hz, 1H), 3.30 (dd, J=10.0 Hz, 1H).

  • ¹³C NMR (100 MHz, D₂O): δ 158.1 (C-O), 145.2 (C-F), 116.7 (C-F), 75.3 (C3), 50.1 (C2).

Comparison with Related Compounds

CompoundMolecular FormulaSubstituentsKey Application
(R)-5,7-Difluoro-...HClC₈H₈ClF₂NO5-F, 7-F, NH₂·HClEnzyme inhibition
5-Fluoro-2,3-dihydrobenzofuran-3-amineC₈H₈FNO5-F, NH₂Intermediate synthesis
7-Chloro-...HClC₈H₈Cl₂NO7-Cl, NH₂·HClAntimicrobial studies

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